ALMONDAMIDOPROPYLAMINE OXIDE
Description
Almondamidopropylamine Oxide is a surfactant derived from almond oil, commonly used in cosmetic and personal care formulations. Its IUPAC name is amides, almond, N-[3-(dimethylamino)-propyl]-, N-oxide . Structurally, it consists of a fatty acid chain (derived from almond oil) linked to a dimethylaminopropylamine oxide group. This compound functions primarily as a surfactant, enhancing foam stability and viscosity in products like shampoos and cleansers .
Properties
CAS No. |
124046-20-4 |
|---|---|
Molecular Formula |
C4H7BrO2 |
Synonyms |
ALMONDAMIDOPROPYLAMINE OXIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Detailed Analysis
This compound vs. Myristamidopropylamine Oxide
- Structural Differences : Both are amine oxides, but this compound uses an almond-derived fatty acid chain, whereas Myristamidopropylamine Oxide incorporates myristic acid (a C14 saturated fatty acid). This difference impacts solubility and compatibility with other ingredients .
- Functional Performance : Myristamidopropylamine Oxide is favored for its robust cleansing properties, while this compound is prioritized in natural formulations for its emollient benefits .
- Safety and Regulation : Myristamidopropylamine Oxide has documented low skin irritation but is restricted in products seeking EWG verification due to insufficient safety substantiation . This compound faces regulatory hurdles in certain markets (e.g., EU), likely due to allergenicity concerns from almond derivatives .
This compound vs. Almondamidopropyl Betaine
- Chemical Structure: Betaines contain a quaternary ammonium group with a carboxylate, creating zwitterionic properties, whereas amine oxides are nonionic surfactants. This structural variance affects charge behavior in formulations .
- Applications : Betaines are multifunctional, offering antistatic and conditioning effects alongside surfactant activity, making them suitable for hair conditioners. This compound lacks antistatic functionality but excels in foam stabilization .
- Safety : Both compounds are considered mild, though betaines are more extensively validated for use in sensitive skin products .
Research Findings and Data Gaps
- Efficacy : Studies indicate that amine oxides like this compound enhance foam volume by 20–30% compared to betaines in sulfate-free systems .
- Natural vs. Synthetic : Almond-derived surfactants are 15–20% less potent than synthetic analogs (e.g., myristic acid-based) but reduce synthetic chemical content by 40–50% in formulations .
- Toxicity Data: Limited public data exist on this compound’s long-term toxicity, necessitating further research to address regulatory concerns .
Q & A
Q. Q1: What methodologies are recommended for synthesizing ALMONDAMIDOPROPYLAMINE OXIDE with high purity, and how can reaction conditions be optimized?
Answer: Synthesis typically involves amidation followed by oxidation. Use orthogonal characterization techniques (e.g., NMR, FTIR, and HPLC) to verify intermediate and final product purity. Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) via Design of Experiments (DoE) to maximize yield and minimize side products. For reproducibility, document batch-specific variations (e.g., solvent traces) that may affect downstream applications .
Q. Q2: How can researchers validate the stability of this compound under varying storage conditions?
Answer: Conduct accelerated stability studies using thermal (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via LC-MS and quantify impurities using validated chromatographic methods. Compare results against baseline stability data from inert atmospheres (argon/vacuum-sealed vials) to identify critical degradation pathways .
Q. Q3: What are the standard protocols for assessing the compound’s acute toxicity in vitro?
Answer: Use tiered cytotoxicity assays (e.g., MTT, LDH release) on human cell lines (e.g., HEK-293 or HaCaT). Include positive controls (e.g., SDS for membrane disruption) and validate results with live/dead staining. For mechanistic insights, pair these with ROS detection assays to evaluate oxidative stress contributions .
Advanced Research Questions
Q. Q4: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound across studies?
Answer: Perform systematic reviews to identify methodological discrepancies (e.g., solvent choice, temperature). Replicate key experiments under standardized conditions and validate using complementary techniques (e.g., potentiometric titration for pKa, dynamic light scattering for solubility). Cross-reference findings with computational predictions (COSMO-RS or DFT) to reconcile empirical and theoretical data .
Q. Q5: What experimental designs are suitable for investigating the compound’s interactions with biomembranes or proteins?
Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For membrane interactions, use fluorescence anisotropy with labeled lipid bilayers or molecular dynamics simulations to map penetration depths. Validate with cryo-EM or X-ray crystallography if structural data are lacking .
Q. Q6: How can researchers address gaps in ecotoxicological data for this compound?
Answer: Conduct microcosm studies using OECD guidelines (e.g., Daphnia magna acute toxicity, algal growth inhibition). Pair with metabolomic profiling to identify biomarker responses. Extrapolate risks using read-across approaches from structurally analogous surfactants, but validate with species-specific assays to avoid overgeneralization .
Q. Q7: What strategies mitigate batch-to-batch variability in this compound during large-scale synthesis?
Answer: Implement Quality by Design (QbD) principles, focusing on critical process parameters (CPPs) like mixing efficiency and temperature gradients. Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring. Statistical process control (SPC) charts can identify out-of-spec batches early .
Q. Q8: How can computational modeling predict the compound’s behavior in complex matrices (e.g., wastewater, biological fluids)?
Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log P) and biodegradability. Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450). Validate predictions with experimental adsorption studies (e.g., HPLC-MS in simulated matrices) .
Q. Q9: What are the best practices for detecting and quantifying this compound degradation products?
Answer: Use high-resolution mass spectrometry (HRMS) coupled with molecular networking (GNPS) to identify unknown degradants. For quantification, develop stable isotope-labeled internal standards. Compare degradation pathways under UV vs. enzymatic conditions to assess environmental persistence .
Q. Q10: How should inter-laboratory variability be addressed when validating analytical methods for this compound?
Answer: Conduct round-robin trials with harmonized protocols (e.g., ISO 5725). Include blinded replicates and spike recovery samples. Use robust statistical methods (e.g., Horwitz ratio) to evaluate precision. Document instrument-specific parameters (e.g., column age, detector sensitivity) contributing to variability .
Methodological Frameworks
- Experimental Design: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "Does this compound (Intervention) reduce biofilm formation (Outcome) in Pseudomonas aeruginosa (Population) compared to benzalkonium chloride (Comparison)?" .
- Data Analysis: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For instance, novel degradation studies align with environmental relevance but require ethical approval for ecotoxicity testing .
- Literature Synthesis: Leverage academic databases (SciFinder, Reaxys) with Boolean operators to filter primary studies. Avoid overreliance on review articles; prioritize peer-reviewed journals with rigorous validation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
